N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Description
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound characterized by a unique structure involving thiophene, pyrazole, and benzo[c][1,2,5]thiadiazole groups
Mechanism of Action
Target of Action
It is known that thiophene-based analogs, which are a key structural component of this compound, have been studied extensively for their biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Mode of Action
For instance, some thiophene-based compounds are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene-based compounds have been found to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Thiophene-based compounds have been found to exhibit a variety of pharmacological effects, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps. One common route begins with the formation of the 3-(thiophen-2-yl)-1H-pyrazole intermediate, achieved through the condensation of thiophene-2-carbaldehyde and hydrazine in the presence of an acid catalyst. This intermediate is then reacted with 2-bromoethylamine to introduce the ethyl linker. The benzo[c][1,2,5]thiadiazole-5-carboxylic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and subsequently reacted with the intermediate to produce the final compound.
Industrial Production Methods: : For industrial-scale production, optimizations are made to enhance yield and purity while maintaining cost-efficiency. Strategies include the use of continuous flow reactors to streamline the synthesis and purification processes, potentially employing crystallization techniques for efficient product isolation.
Types of Reactions it Undergoes
Oxidation: : Undergoes oxidation reactions due to the presence of thiophene and pyrazole rings.
Reduction: : Can be reduced at the carboxamide group to form amines.
Substitution: : Electrophilic and nucleophilic substitution reactions are possible at various positions on the thiophene and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) for carboxamide group reduction.
Substitution: Various halides and nucleophiles, under both acidic and basic conditions.
Major Products Formed: : The products formed vary based on the reaction type, but common ones include thiophene derivatives, reduced amines, and substituted pyrazoles.
Chemistry
Used as a building block in the synthesis of more complex molecules for organic electronics.
Acts as a ligand in coordination chemistry for the development of new catalysts.
Biology
Investigated for its potential as an anti-inflammatory agent due to its unique molecular structure.
Acts as a probe in studying enzyme-ligand interactions.
Medicine
Industry
Employed in the development of materials for organic solar cells and light-emitting diodes (LEDs) due to its electron-rich thiophene and pyrazole groups.
Properties
IUPAC Name |
N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS2/c22-16(11-3-4-12-14(10-11)20-24-19-12)17-6-8-21-7-5-13(18-21)15-2-1-9-23-15/h1-5,7,9-10H,6,8H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCCUFQYLCKZRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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